3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal
Description
3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-hydroxy-2-[(4-methylphenyl)diazenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-2-8-14(9-3-11)18-19-15(10-20)16(21)12-4-6-13(17)7-5-12/h2-10,20H,1H3/b15-10+,19-18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPPUTJILRUOMQ-QBLKWEPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N=N/C(=C/O)/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine under acidic or basic conditions. The reaction proceeds via the formation of a hydrazone intermediate, which is then oxidized to yield the final product. Common solvents used in this synthesis include ethanol, methanol, and acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal can be used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.
Biology and Medicine
The compound may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In the material science industry, this compound can be used in the development of novel materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanoic acid
- 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanol
Uniqueness
Compared to similar compounds, 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal may exhibit unique reactivity and properties due to the presence of the hydrazone functional group
Biological Activity
The compound 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal , also known as 6A , is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and the implications for therapeutic applications.
Chemical Structure
The molecular formula of this compound is . The structure features a chlorophenyl group, a methylphenyl hydrazono group, and an oxopropanal moiety. Its IUPAC name is (2E,3E)-1-(4-chlorophenyl)-3-methoxyimino-2-[(4-methylphenyl)hydrazinylidene]propan-1-one .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Hydrazone : Reacting 4-methylphenylhydrazine with an appropriate aldehyde or ketone.
- Introduction of the Chlorophenyl Group : Utilizing a chlorophenyl derivative in a substitution reaction.
- Oxopropanal Formation : Oxidizing the intermediate to introduce the oxopropanal moiety.
- O-Methyloxime Formation : Reacting the oxopropanal with methoxyamine to form the O-methyloxime group .
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity. In particular, research involving silver(I) complexes of this compound demonstrated effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Against Pathogens
| Pathogen | Activity Detected |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Klebsiella pneumonia | Moderate |
| Candida albicans | Moderate |
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors in microbial cells, potentially disrupting their metabolic processes. The presence of electron-withdrawing groups like chlorine may enhance its reactivity and interaction with biological targets .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of silver(I) complexes incorporating 6A, it was found that these complexes exhibited enhanced activity compared to their non-complexed counterparts. The study utilized various methods including disk diffusion assays to assess the inhibitory effects on bacterial growth .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxicity of 6A against mammalian cell lines. The results indicated selective toxicity towards bacterial cells over mammalian cells, suggesting a potential therapeutic window for developing antibacterial agents .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted hydrazines and ketone precursors. For example, 3-oxo-3-aryl-2-arylhydrazonopropanals (structurally analogous) are synthesized using methods involving ethyl cyanoacetate and ammonium acetate under acidic conditions, with yields influenced by solvent choice (e.g., acetic acid) and temperature . Optimization may involve adjusting stoichiometry, catalyst loading (e.g., ammonium acetate), and reaction time to suppress byproducts like tautomeric isomers.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying hydrazone tautomerism and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydrazone (N–H) functional groups. X-ray crystallography (as demonstrated for related hydrazone derivatives) resolves stereoelectronic effects and confirms crystal packing, with refinement protocols using idealized hydrogen atom positioning .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to potential toxicity, researchers must wear PPE (gloves, lab coats, goggles) and work in a fume hood. Waste should be segregated and treated by certified hazardous waste disposal services to avoid environmental contamination. Reaction scale-up requires rigorous risk assessments for exothermic side reactions .
Advanced Research Questions
Q. How can contradictions in tautomeric form identification (e.g., keto-enol vs. hydrazone tautomers) be resolved using spectroscopic and computational methods?
- Methodological Answer : pH-metric studies combined with UV-Vis and NMR spectroscopy can track tautomeric equilibria under varying conditions (e.g., solvent polarity, temperature). Density Functional Theory (DFT) calculations predict stable tautomeric forms by comparing experimental and computed spectral data . For example, highlights pH-dependent shifts in hydrazone derivatives, guiding tautomer assignment.
Q. What strategies optimize regioselectivity in multi-step syntheses using this compound as a precursor for heterocyclic systems (e.g., chromenes or oxazolo-pyridines)?
- Methodological Answer : Regioselectivity in cyclization reactions (e.g., forming chromene derivatives) depends on catalyst choice (e.g., palladium/copper for C–N coupling) and solvent polarity. For example, acetic acid promotes condensation with ethyl cyanoacetate to yield nicotinic acid esters, while DMF enhances cyclization efficiency in oxazolo-pyridine syntheses .
Q. How do crystallographic studies elucidate stereoelectronic effects in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles, dihedral angles, and non-covalent interactions (e.g., π-π stacking) that influence reactivity. For example, in methyl 3-(4-chlorophenyl)-3-oxopropanoate derivatives, crystallography confirmed the imidazolidinone ring's planar geometry and hydrogen-bonding networks, critical for predicting reactivity in nucleophilic substitutions .
Q. What analytical approaches identify and mitigate unexpected byproducts in reactions involving this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/Vis detection isolates byproducts, while tandem mass spectrometry (LC-MS/MS) characterizes their structures. Reaction monitoring via in situ IR or Raman spectroscopy helps detect intermediates. For example, highlights electrophilic substitution byproducts in thiazolidinone syntheses, which are minimized by optimizing chloroacetyl chloride addition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
